molecular formula C13H16N2O3 B13842077 Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate

Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate

Cat. No.: B13842077
M. Wt: 248.28 g/mol
InChI Key: TXHMGULJVNYTGV-UHFFFAOYSA-N
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Description

Ethyl 6-(2-oxa-6-azaspiro[33]heptan-6-yl)picolinate is a complex organic compound that features a spirocyclic structure

Preparation Methods

The synthesis of Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, 2-oxa-6-azaspiro[3.3]heptane, which can be synthesized from tribromo-pentaerythritol via a cyclization reaction under basic conditions with p-toluenesulfonamide. The resulting N-tosylated spiro compound is then deprotected using magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt .

For industrial production, the process may be scaled up by optimizing reaction conditions and using more efficient purification techniques. The use of sulfonic acid salts instead of oxalate salts can improve the stability and solubility of the product, making it more suitable for large-scale synthesis .

Chemical Reactions Analysis

Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its combination of the spirocyclic core with the picolinate ester, providing a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridine-2-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-2-18-12(16)10-4-3-5-11(14-10)15-6-13(7-15)8-17-9-13/h3-5H,2,6-9H2,1H3

InChI Key

TXHMGULJVNYTGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)N2CC3(C2)COC3

Origin of Product

United States

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